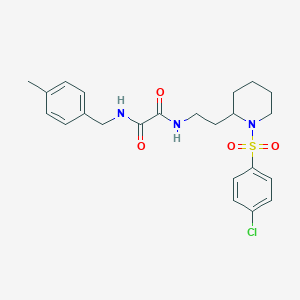
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O4S and its molecular weight is 478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a sulfonamide group, and an oxalamide moiety, which contribute to its unique biological profile. Its molecular formula is C22H26ClN3O4S, with a molecular weight of approximately 475.0 g/mol. The presence of the 4-chlorophenyl and 4-methylbenzyl groups enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmission pathways, particularly through interactions with serotonin receptors and G protein-coupled receptors. This suggests possible applications in treating central nervous system disorders .
- Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in the treatment of neurological disorders and bacterial infections .
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit moderate to strong antibacterial activity against various strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
| Pseudomonas aeruginosa | Weak |
These findings highlight the compound's potential as an antibacterial agent .
Enzyme Inhibition Studies
In vitro studies have indicated that the compound exhibits significant inhibitory effects on AChE, with IC50 values comparable to known inhibitors. This property is particularly relevant for developing treatments for Alzheimer's disease and other cognitive disorders.
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.63 ± 0.001 |
| Standard AChE Inhibitor | 0.50 ± 0.002 |
These results suggest that modifications in the molecular structure can enhance enzyme inhibition .
Case Study 1: Neurological Applications
A study explored the effects of the compound on neurotransmission in animal models. Results indicated improved cognitive function and reduced anxiety-like behaviors, supporting its potential application in treating mood disorders .
Case Study 2: Antibacterial Efficacy
In a controlled study, the antibacterial efficacy of the compound was tested against clinical isolates of Salmonella typhi. The results showed significant inhibition at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .
Propiedades
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O4S/c1-17-5-7-18(8-6-17)16-26-23(29)22(28)25-14-13-20-4-2-3-15-27(20)32(30,31)21-11-9-19(24)10-12-21/h5-12,20H,2-4,13-16H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASDMSVHKHCHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














